2,2-Difluoro-2-(4-piperidyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13F2NO |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
2,2-difluoro-2-piperidin-4-ylethanol |
InChI |
InChI=1S/C7H13F2NO/c8-7(9,5-11)6-1-3-10-4-2-6/h6,10-11H,1-5H2 |
InChI Key |
GAEOLTATVTXPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(CO)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Difluoro 2 4 Piperidyl Ethanol
Retrosynthetic Analysis and Key Disconnections for 2,2-Difluoro-2-(4-piperidyl)ethanol
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves mentally breaking down a target molecule into simpler, commercially available or easily synthesized starting materials, known as precursors. amazonaws.com For this compound, several logical disconnections can be proposed, highlighting the key bond formations required for its synthesis.
The primary disconnections for the target molecule involve:
C-C Bond Disconnection: The bond connecting the piperidine (B6355638) ring at the C4 position to the difluoroethanol side chain. This is a common strategy that separates the heterocyclic core from the functionalized side chain.
C-F Bond Disconnection: Breaking the two carbon-fluorine bonds of the geminal difluoride group. This leads back to a carbonyl precursor, a highly versatile intermediate.
Piperidine Ring Disconnection: Cleaving one or more bonds within the piperidine ring itself, which points towards acyclic precursors that can be cyclized in a later step.
These disconnections suggest two primary forward synthetic strategies. The first involves the initial synthesis of a functionalized piperidine ring, followed by the introduction of the difluoroethanol moiety. The second, and often more complex, approach involves forming the piperidine ring from an acyclic precursor that already contains the necessary difluorinated carbon framework.
Contemporary Synthetic Routes to this compound
Building on the retrosynthetic analysis, modern synthetic methods can be applied to construct this compound. These routes rely on the strategic formation of the geminal difluoride group and the piperidine heterocycle.
Fluorination Strategies for Geminal Difluoride Introduction
The introduction of a geminal difluoride unit (CF₂) is a critical step. This can be achieved through either nucleophilic or electrophilic fluorination methods, typically starting from a ketone precursor such as N-protected 4-(2-hydroxyacetyl)piperidine.
Nucleophilic fluorination is a common method for synthesizing organofluorine compounds. ucla.edu These reactions often involve the conversion of an alcohol to a good leaving group, followed by substitution with a fluoride (B91410) ion, or the direct conversion of a carbonyl group to a geminal difluoride.
One of the most direct methods for converting a ketone to a geminal difluoride is through the use of a deoxyfluorinating agent. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, can transform a carbonyl group into a difluoromethylene group. nih.gov Another powerful reagent, PyFluor, can also be employed for deoxyfluorination of a wide range of alcohols and carbonyls. ucla.edu
Hydrogen fluoride (HF) itself is the most atom-economical fluorine source. nih.gov It can be used in the form of stable, less hazardous liquid complexes, such as Olah's reagent (pyridine-HF) or Et₃N·3HF, to achieve nucleophilic fluorination. nih.govnih.gov For the synthesis of the target molecule, a precursor like N-protected 4-(2-hydroxyacetyl)piperidine could be oxidized to the corresponding α-keto aldehyde, which would then be a substrate for deoxyfluorination. A more direct route would involve the fluorination of an appropriate ketone precursor.
Table 1: Selected Nucleophilic Fluorinating Reagents
| Reagent Name | Common Abbreviation | Typical Substrate | Key Characteristics |
|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Alcohols, Aldehydes, Ketones | Widely used but can be thermally unstable. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Alcohols, Aldehydes, Ketones | More thermally stable and safer alternative to DAST. nih.gov |
| 2-Pyridylsulfuryl Fluoride | PyFluor | Alcohols, Carbonyls | Stable, low-cost reagent that often minimizes elimination side products. ucla.edu |
This table is interactive. You can sort and filter the data.
Electrophilic fluorination involves the reaction of a nucleophilic carbon center, such as an enolate or a silyl (B83357) enol ether, with an electrophilic source of fluorine ("F+"). wikipedia.org Reagents for this purpose are typically N-F compounds, where the nitrogen atom is attached to strongly electron-withdrawing groups, rendering the fluorine atom electron-deficient. wikipedia.org
For the synthesis of this compound, a precursor such as N-protected 4-acetylpiperidine could be converted to its enolate or silyl enol ether. Subsequent reaction with an electrophilic fluorinating agent would yield an α-fluoroketone. A second fluorination step under similar conditions would then provide the α,α-difluoroketone. Reduction of the ketone and hydroxymethyl groups would complete the synthesis.
Prominent electrophilic fluorinating agents include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). wikipedia.org Selectfluor® is a highly effective, crystalline, and relatively safe reagent. dntb.gov.ua NFSI is another powerful agent used for the fluorination of a wide range of nucleophiles. wikipedia.org The development of palladium(IV)-based reagents that can be generated from fluoride ions and subsequently act as electrophilic fluorinating agents represents a novel approach, particularly relevant for applications like PET imaging. nih.gov
Table 2: Selected Electrophilic Fluorinating Reagents
| Reagent Name | Common Abbreviation | Chemical Family | Key Characteristics |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F Reagent | Highly effective, stable, crystalline solid; widely applicable. dntb.gov.ua |
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F Reagent | Powerful fluorinating agent, effective for enolates and other carbon nucleophiles. wikipedia.org |
This table is interactive. You can sort and filter the data.
Piperidine Ring Formation and Functionalization
The piperidine ring is a key structural motif in many natural products and pharmaceuticals. researchgate.netacs.org Its synthesis can be achieved either by functionalizing a pre-existing piperidine or pyridine (B92270) ring or by constructing the ring from an acyclic precursor. researchgate.netnih.gov
The hydrogenation of a corresponding pyridine derivative, such as 2,2-difluoro-2-(pyridin-4-yl)ethanol, is a common method for producing piperidines. nih.gov This approach, however, requires conditions that are compatible with the gem-difluoro alcohol functionality.
Intramolecular cyclization is a powerful strategy for forming cyclic structures, including the piperidine ring. nih.gov This approach involves an acyclic starting material that contains both the nitrogen atom and a reactive functional group, which come together to form a new C-N or C-C bond, closing the ring. nih.gov
A potential route to this compound via intramolecular cyclization could start with an acyclic aminoalkene or amino-epoxide. For example, a molecule containing a primary amine and a suitably positioned electrophilic center, with the difluoroethanol moiety already installed, could undergo a 6-endo or 6-exo cyclization to form the piperidine ring. Various methods can trigger such cyclizations, including metal-catalyzed reactions, radical cyclizations, and electrophilic cyclizations. nih.govnih.gov Electroreductive cyclization of an imine with a terminal dihaloalkane is another modern approach to synthesizing piperidine derivatives. nih.govbeilstein-journals.org
A key challenge in this approach is achieving the desired stereoselectivity and regioselectivity during the ring-closing step. nih.gov However, the development of advanced catalytic systems continues to provide solutions to these challenges.
Intermolecular Annulation Reactions for Piperidine Architectures
Intermolecular annulation reactions provide a powerful tool for the construction of the piperidine ring from two or more components. snnu.edu.cn These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation. For the synthesis of a 4-substituted piperidine scaffold, as required for this compound, a [5+1] annulation approach could be envisioned.
In a hypothetical [5+1] annulation, a five-carbon dienophile precursor bearing the difluoro-hydroxyethyl group at the appropriate position would react with an amine-containing one-carbon component. However, a more practical and convergent approach for this specific target molecule involves the initial construction of the substituted pyridine ring followed by reduction, which will be discussed in the subsequent sections.
More advanced and tunable annulation strategies, such as radical-to-polar crossover annulations, have been developed for the synthesis of diverse N-heterocycles. nih.gov These methods allow for the divergent synthesis of pyrrolidines and piperidines from simple bifunctional reagents and alkenes. nih.gov While not directly applied to the synthesis of this compound in the reviewed literature, these methodologies offer potential for the construction of highly substituted piperidine cores that could be further elaborated to the target compound.
Hydrogenation and Reduction Strategies for Piperidine Scaffolds
The most common and direct method for the synthesis of piperidine rings is the hydrogenation of the corresponding pyridine derivatives. nih.gov For the synthesis of this compound, the logical precursor is 2,2-Difluoro-2-(pyridin-4-yl)ethanol. The reduction of the pyridine ring can be achieved using various catalytic systems under different conditions.
Heterogeneous catalysts are widely employed for pyridine hydrogenation due to their ease of handling and separation. acs.org Palladium on carbon (Pd/C) is a robust catalyst for the cis-selective hydrogenation of fluoropyridines. acs.org This method has been shown to be tolerant of various functional groups, including alcohols, which is crucial for the synthesis of the target molecule. nih.govacs.org Other catalysts such as rhodium on carbon (Rh/C) and ruthenium-based catalysts have also been utilized for the hydrogenation of pyridines. nih.govnih.gov
The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, especially for substituted pyridines. nih.gov For the synthesis of this compound from its pyridine precursor, the primary goal is the complete saturation of the aromatic ring without affecting the difluoro-hydroxyethyl side chain.
Table 1: Exemplary Conditions for Hydrogenation of Pyridine Derivatives
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Reference |
| 10% Pd/C | H₂ | Methanol | Room Temp. | 50 bar | acs.org |
| 10% Rh/C | H₂ | Water | 80 | 5 atm | nih.gov |
| RuCl₃·xH₂O | H₃N-BH₃ | Dioxane | 100 | - | nih.gov |
| [Cp*RhCl₂]₂ | HCOOH/NEt₃ | CH₂Cl₂/H₂O | 40 | - | researchgate.net |
This table presents general conditions and may require optimization for the specific substrate.
Hydroxyethyl Moiety Introduction and Manipulation
The introduction of the 2,2-difluoro-2-hydroxyethyl moiety at the 4-position of the pyridine ring is a key step in the synthesis of the precursor to the final product. A plausible and effective method for this transformation is the Reformatsky reaction. wikipedia.orgthermofisher.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a metal, typically zinc. wikipedia.org
For the synthesis of 2,2-Difluoro-2-(pyridin-4-yl)ethanol, pyridine-4-carboxaldehyde would be reacted with an organozinc reagent derived from an ethyl 2,2-difluoro-2-haloacetate, such as ethyl 2,2-difluoro-2-iodoacetate. rsc.org The reaction forms a β-hydroxy ester, which can then be reduced to the desired 2,2-difluoro-2-(pyridin-4-yl)ethanol. The reduction of the ester can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄). google.com
The Reformatsky reaction is advantageous as the organozinc reagents are generally less reactive than Grignard or organolithium reagents, which could potentially add to the pyridine ring itself. wikipedia.org
Table 2: Proposed Synthesis of 2,2-Difluoro-2-(pyridin-4-yl)ethanol via Reformatsky Reaction
| Step | Reactants | Reagents | Solvent | General Conditions |
| 1 | Pyridine-4-carboxaldehyde, Ethyl 2,2-difluoro-2-iodoacetate | Zinc dust | THF | Formation of the Reformatsky reagent followed by addition to the aldehyde. |
| 2 | Resulting β-hydroxy ester | LiAlH₄ | THF | Reduction of the ester to the primary alcohol at low temperature. |
This table outlines a proposed synthetic sequence based on established Reformatsky and reduction methodologies.
Chemo-, Regio-, and Stereoselective Synthesis of this compound
Achieving chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound. mdpi.com The key challenges in the synthesis of this specific molecule are the control of the stereocenter at the carbinol carbon and the selective reduction of the pyridine ring without affecting other functional groups.
Control of Diastereoselectivity and Enantioselectivity
The synthesis of this compound as a single enantiomer requires the stereoselective formation of the chiral center bearing the hydroxyl, difluoromethyl, and piperidyl groups. This can be achieved through various asymmetric synthesis strategies.
If the synthesis proceeds through the hydrogenation of 2,2-Difluoro-2-(pyridin-4-yl)ethanol, the stereocenter is already present. Therefore, the enantioselectivity must be established during the formation of this precursor. The hydrogenation of the achiral pyridine precursor will result in a racemic mixture of the final product. Asymmetric hydrogenation of the pyridine ring itself can be a powerful tool for creating chiral piperidines, but in this case, the chirality is located on the side chain. acs.org
Chiral Auxiliary and Organocatalytic Approaches
Chiral auxiliaries can be employed to induce stereoselectivity in the key bond-forming step. In the context of the Reformatsky reaction, a chiral auxiliary could be attached to the pyridine-4-carboxaldehyde or a chiral ligand could be used to coordinate to the zinc atom, thereby directing the approach of the nucleophile. rsc.org
Organocatalysis offers another powerful strategy for the enantioselective synthesis of the precursor. uclouvain.bethieme-connect.de For instance, a chiral organocatalyst could be used to catalyze the enantioselective addition of a difluoromethyl nucleophile to pyridine-4-carboxaldehyde. Proline and its derivatives are well-known organocatalysts for asymmetric aldol-type reactions. acs.org
Metal-Catalyzed Asymmetric Syntheses
Metal-catalyzed asymmetric synthesis provides a highly efficient means to access chiral molecules. snnu.edu.cn An enantioselective Reformatsky reaction can be achieved using a stoichiometric amount of a chiral ligand or, more desirably, a catalytic amount of a chiral metal complex. rsc.orgbeilstein-journals.org For example, the use of a chiral amino alcohol ligand in conjunction with a zinc source can promote the enantioselective addition of the difluoroenolate to the aldehyde. rsc.org
Furthermore, asymmetric transfer hydrogenation or hydrogenation of a suitably designed precursor could also be a viable strategy. For instance, an iridium-catalyzed asymmetric hydrogenation of a pyridinium (B92312) salt derived from 2,2-Difluoro-2-(pyridin-4-yl)ethanol could potentially lead to the enantioenriched piperidine product. nih.gov
Table 3: Overview of Potential Asymmetric Strategies
| Strategy | Approach | Key Reagents/Catalysts |
| Chiral Auxiliary | Attachment to pyridine-4-carboxaldehyde. | Evans auxiliaries, etc. |
| Organocatalysis | Asymmetric addition to pyridine-4-carboxaldehyde. | Chiral prolinol derivatives. acs.org |
| Metal-Catalyzed | Enantioselective Reformatsky reaction. | Chiral amino alcohols with ZnEt₂. rsc.org |
| Metal-Catalyzed | Asymmetric hydrogenation of a pyridinium salt. | Chiral Ir or Rh complexes. nih.gov |
This table summarizes potential strategies for the asymmetric synthesis of the target compound.
Information regarding the synthesis of this compound is not publicly available.
Following a comprehensive search for advanced synthetic methodologies and scale-up considerations for the chemical compound this compound, it has been determined that there is no specific, publicly accessible research detailing the synthesis, process optimization, or large-scale production of this particular molecule.
While information exists for the synthesis of the constituent chemical moieties, namely 2-piperidineethanol (B17955) and 2,2-difluoroethanol (B47519), the methodologies for combining these or directly synthesizing the target compound, this compound, are not described in the available scientific literature or patent databases.
The synthesis of 2-piperidineethanol derivatives is documented, often involving the catalytic hydrogenation of corresponding 2-pyridineethanol compounds. google.comgoogle.com These processes focus on achieving high yields and selectivity while minimizing byproducts. google.com Similarly, methods for the preparation of 2,2-difluoroethanol are known, such as the reduction of ethyl difluoroacetate, with considerations for industrial-scale production. google.comchemicalbook.com
However, the specific combination of a difluoroethanol group with a piperidine ring at the 4-position, as specified in the subject compound, does not appear in the searched literature. Consequently, detailed research findings, data tables, and specific process parameters for the advanced synthesis and scale-up of this compound cannot be provided.
Comprehensive Spectroscopic and Structural Elucidation of 2,2 Difluoro 2 4 Piperidyl Ethanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2,2-Difluoro-2-(4-piperidyl)ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.
¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns
A ¹H NMR spectrum would reveal the number of distinct proton environments and their connectivity. The expected signals would correspond to the protons on the piperidine (B6355638) ring, the ethanol (B145695) side chain, and the hydroxyl and amine protons. Key features would include:
Chemical Shifts (δ): The position of each signal would indicate the electronic environment of the protons. For instance, the protons on the carbon bearing the hydroxyl group would be expected at a lower field than the other aliphatic protons of the piperidine ring.
Integration: The area under each signal would be proportional to the number of protons it represents.
Multiplicity: The splitting of signals (e.g., singlet, doublet, triplet) would provide information about the number of adjacent protons, governed by spin-spin coupling (J-coupling). Complex splitting patterns would be expected for the piperidine ring protons.
| Hypothetical Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected J-coupling (Hz) |
| Piperidine-NH | Variable | Broad Singlet | N/A |
| Piperidine-CH (Position 4) | ~1.5 - 2.0 | Multiplet | N/A |
| Piperidine-CH₂ (Positions 2,6) | ~2.5 - 3.0 (axial/equatorial) | Multiplets | N/A |
| Piperidine-CH₂ (Positions 3,5) | ~1.2 - 1.8 (axial/equatorial) | Multiplets | N/A |
| Ethanol-CH₂ | ~3.7 - 4.0 | Triplet (due to F coupling) | J(H,F) |
| Ethanol-OH | Variable | Broad Singlet | N/A |
This table is illustrative and based on general principles of NMR spectroscopy; actual values would require experimental data.
¹³C NMR Spectral Analysis: Carbon Hybridization and Chemical Shifts
The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.
Chemical Shifts (δ): The carbon atom attached to the two fluorine atoms would show a characteristic chemical shift and would appear as a triplet due to C-F coupling. The carbon attached to the hydroxyl group would also be significantly downfield.
Proton-Decoupled Spectrum: Typically, ¹³C NMR is run with proton decoupling, resulting in each unique carbon appearing as a singlet (or a multiplet if coupled to fluorine).
| Hypothetical Carbon Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
| C-F₂ | ~115 - 125 | Triplet |
| C-OH | ~70 - 80 | Singlet |
| Piperidine-C4 | ~35 - 45 | Singlet |
| Piperidine-C2, C6 | ~45 - 55 | Singlet |
| Piperidine-C3, C5 | ~25 - 35 | Singlet |
This table is illustrative and based on general principles of NMR spectroscopy; actual values would require experimental data.
¹⁹F NMR Spectral Analysis: Fluorine Environments and Coupling
¹⁹F NMR is highly sensitive and provides specific information about the fluorine atoms. nih.govnih.gov For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single resonance. nih.gov
Chemical Shift (δ): The chemical shift would be characteristic of a geminal difluoroalkyl group.
Multiplicity: This signal would be split into a triplet by the two adjacent protons of the ethanol methylene group.
| Hypothetical Fluorine Assignment | Expected Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity | Expected J-coupling (Hz) |
| CF₂ | ~ -100 to -130 | Triplet | J(F,H) |
This table is illustrative and based on general principles of NMR spectroscopy; actual values would require experimental data.
Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) couplings, helping to trace the connectivity within the piperidine ring and the ethanol side chain.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, crucial for establishing the connectivity between the piperidine ring and the difluoroethanol side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about protons that are close in space, which helps to determine the stereochemistry and conformation of the molecule, particularly of the piperidine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like IR and Raman would be used to identify the functional groups present in the molecule.
IR Spectroscopy: Would show characteristic absorption bands for the O-H stretch (a broad band around 3300 cm⁻¹), the N-H stretch of the piperidine (around 3300-3400 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1200 cm⁻¹ region).
Raman Spectroscopy: Would be complementary to IR, often showing strong signals for more symmetric, less polar bonds. It would also be sensitive to the C-C backbone and C-F vibrations.
| Hypothetical Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch | ~3300 (Broad) | Weak |
| N-H Stretch | ~3350 | Weak |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C-F Stretch | 1000-1200 (Strong) | 1000-1200 |
| C-O Stretch | ~1050 | Weak |
This table is illustrative and based on general principles of vibrational spectroscopy; actual values would require experimental data.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS would provide an extremely accurate mass measurement of the molecular ion, which is used to confirm the elemental composition and molecular formula (C₇H₁₃F₂NO).
Molecular Ion Peak ([M]+ or [M+H]+): The exact mass of this peak would be compared to the calculated mass for the proposed formula to confirm its identity.
Fragmentation Pattern: The molecule would break apart in the mass spectrometer in a predictable way. Analysis of the fragment ions would provide further structural confirmation. Expected fragments would include the loss of water, loss of parts of the ethanol side chain, and fragmentation of the piperidine ring.
| Hypothetical Ion | Formula | Expected m/z | Description |
| [M+H]⁺ | C₇H₁₄F₂NO⁺ | 166.1041 | Protonated Molecular Ion |
| [M-H₂O+H]⁺ | C₇H₁₂F₂N⁺ | 148.0936 | Loss of Water |
| [C₅H₁₀N]⁺ | C₅H₁₀N⁺ | 84.0808 | Piperidine ring fragment |
This table is illustrative and based on general principles of mass spectrometry; actual values would require experimental data.
X-ray Crystallography for Solid-State Molecular Conformation and Packing3.4.1. Analysis of Hydrogen Bonding Networks3.4.2. Intermolecular Interactions in Crystalline State
Without the foundational crystallographic information, any attempt to describe the molecular structure and interactions in the crystalline state would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be generated.
Computational and Theoretical Investigations of 2,2 Difluoro 2 4 Piperidyl Ethanol
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry. DFT methods are widely used due to their favorable balance of accuracy and computational cost, making them suitable for studying molecules of this size. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
A fundamental step in computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 2,2-Difluoro-2-(4-piperidyl)ethanol, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.
The electronic structure, which describes the distribution and energies of electrons within the molecule, is determined simultaneously. This analysis provides a basis for understanding the molecule's stability, reactivity, and spectroscopic properties.
Table 1: Predicted Geometrical Parameters for this compound (Equatorial Conformer)
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-F | ~1.35 - 1.38 | |
| C-O | ~1.43 | |
| O-H | ~0.96 | |
| C-C (ethanol) | ~1.52 | |
| C-C (piperidine) | ~1.53 - 1.54 | |
| C-N | ~1.47 | |
| N-H | ~1.01 | |
| **Bond Angles (°) ** | ||
| F-C-F | ~106 - 108 | |
| O-C-C | ~109 - 111 | |
| C-C-N (ring) | ~110 - 112 | |
| Dihedral Angles (°) | ||
| H-O-C-C | ~60 (gauche) or ~180 (anti) | |
| C-C-C-N (ring) | ~55 - 60 (chair form) |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen and oxygen atoms, while the LUMO may be influenced by the electron-withdrawing fluorine atoms.
Table 2: Hypothetical FMO Parameters for this compound
| Parameter | Description | Predicted Value (eV) | Implication |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.5 | Represents the ability to donate electrons. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ 0.5 to 1.5 | Represents the ability to accept electrons. |
| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | ~ 7.0 to 9.0 | A larger gap suggests high stability and lower reactivity. mdpi.com |
| Electronegativity (χ) | χ = -[E(HOMO) + E(LUMO)]/2 | ~ 3.0 to 3.5 | Measures the overall electron-attracting tendency. |
| Chemical Hardness (η) | η = [E(LUMO) - E(HOMO)]/2 | ~ 3.5 to 4.5 | A higher value indicates greater resistance to change in electron distribution. mdpi.com |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. rsc.org Different colors represent different values of the electrostatic potential:
Red: Regions of most negative potential, indicating electron-rich areas. These sites are attractive to electrophiles.
Blue: Regions of most positive potential, indicating electron-poor areas. These sites are attractive to nucleophiles.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, the MEP map would likely show strong negative potential (red) around the highly electronegative oxygen and fluorine atoms. researchgate.net A region of high positive potential (blue) would be expected around the acidic hydrogen of the hydroxyl group (O-H) and the hydrogen on the piperidine's nitrogen atom (N-H). researchgate.net This information helps predict how the molecule will interact with other reagents or biological targets.
Quantum chemical calculations can accurately predict various spectroscopic parameters, which serve as a powerful tool for structural confirmation when compared with experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By predicting the ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confirm the synthesized structure. The presence of the two diastereotopic fluorine atoms would be a key feature in the ¹⁹F NMR spectrum. nih.gov Predicted shifts are compared against experimental values, often showing strong correlation. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Piperidine (B6355638) Ring | |||
| C4-H | ~1.5 - 1.7 | ||
| C4 | ~35 - 40 | ||
| C3, C5 (axial H) | ~1.2 - 1.4 | ||
| C3, C5 (equatorial H) | ~1.7 - 1.9 | ||
| C3, C5 | ~28 - 32 | ||
| C2, C6 (axial H) | ~2.5 - 2.7 | ||
| C2, C6 (equatorial H) | ~3.0 - 3.2 | ||
| C2, C6 | ~45 - 50 | ||
| N-H | ~1.5 - 2.5 (broad) | ||
| Ethanol (B145695) Side Chain | |||
| C1'-H₂ | ~3.7 - 3.9 | ~60 - 65 | |
| C2' | ~120 - 125 (t, JCF ≈ 240-250 Hz) | ||
| O-H | ~2.0 - 4.0 (broad) |
Note: Chemical shifts are highly dependent on the solvent and concentration. carlroth.comsigmaaldrich.com
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net Each vibrational mode (stretching, bending, twisting) has a characteristic frequency. Comparing the calculated vibrational spectrum with the experimental one helps to confirm the presence of specific functional groups and provides further structural validation. Key predicted frequencies for this molecule would include O-H and N-H stretching, C-H stretching, and the prominent C-F stretching vibrations.
Conformational Analysis of this compound
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformation is crucial as it dictates its physical properties and biological interactions. mdpi.com
The piperidine ring is not planar and typically adopts a low-energy "chair" conformation to minimize ring strain. d-nb.info The substituent at the 4-position—the 2,2-difluoroethanol (B47519) group—can occupy one of two positions:
Axial: The substituent bond is parallel to the principal axis of the ring.
Equatorial: The substituent bond extends from the "equator" of the ring.
Generally, bulky substituents prefer the more sterically favorable equatorial position. Computational methods are used to perform a potential energy surface scan, calculating the relative energies of the axial and equatorial conformers. The energy difference (ΔG) between these two states determines the equilibrium population of each conformer.
Influence of Geminal Fluorines on Conformational Preferences (e.g., Gauche Effect)
The presence of geminal fluorine atoms on the carbon adjacent to the hydroxyl group in this compound significantly influences the molecule's conformational preferences, primarily through the gauche effect. The gauche effect is a stereoelectronic phenomenon where a conformation with substituents in a gauche relationship (approximately 60° dihedral angle) is more stable than the anti conformation (180° dihedral angle). wikipedia.org This counterintuitive preference is often observed in molecules containing electronegative substituents like fluorine. wikipedia.orgnih.gov
In the case of 1,2-difluoroethane, a classic example used to illustrate this effect, the gauche conformer is more stable than the anti conformer. wikipedia.orgpsu.edu This stabilization is primarily attributed to hyperconjugation, where electron density is donated from a C−H σ bonding orbital to an adjacent C−F σ* antibonding orbital. wikipedia.org This overlap is maximized in the gauche conformation. wikipedia.org Another contributing factor is the formation of bent bonds due to the high electronegativity of fluorine, which increases the p-orbital character of the C-F bonds. wikipedia.org
For fluorinated piperidines, computational and experimental studies have revealed that the conformational behavior is a result of a complex interplay between electrostatic interactions, hyperconjugation, and steric factors. nih.gov The introduction of fluorine can lead to more rigid structures and stabilize specific conformers. d-nb.info Delocalization forces such as charge-dipole interactions and hyperconjugation are known to play a major role in the conformational preferences of fluorinated piperidines. nih.govnih.govresearchgate.net For instance, an axial orientation of fluorine in piperidine rings can be favored due to stabilizing C-F...N+ interactions. researchgate.net
The gauche effect is sensitive to the surrounding environment, with solvent polarity playing a significant role. wikipedia.org In more polar solvents, conformers with larger dipole moments can be preferentially stabilized. d-nb.info For example, the conformational behavior of some difluoropiperidine derivatives can be inverted by changing the solvent from a less polar one like chloroform (B151607) to a more polar one like DMSO. d-nb.info This highlights the importance of considering solvation effects in computational models. nih.gov
Intramolecular Hydrogen Bonding and Conformational Stability
In related systems, such as 2-fluoroethanol (B46154) and 2-fluoroethylamine, the gauche conformation is significantly stabilized upon protonation, an effect attributed to a strong intramolecular hydrogen bond (F···H-N⁺ or F···H-O⁺) in addition to the stereoelectronic gauche effect. psu.edu For protonated 2-fluoroethylamine, the gauche conformer is calculated to be more stable than the anti conformer by a substantial margin, with the intramolecular hydrogen bond contributing significantly to this preference. psu.edu Similarly, in ethylene (B1197577) glycol, intramolecular hydrogen bonding is possible due to the proximity of the two hydroxyl groups. quora.com
The strength of an intramolecular hydrogen bond is influenced by factors such as the distance between the hydrogen bond donor and acceptor and the hybridization of the acceptor atom. osti.gov In the context of this compound, the geminal fluorine atoms can influence the acidity of the hydroxyl proton through inductive effects, potentially affecting the strength of the intramolecular hydrogen bond. The interplay between this hydrogen bond and the gauche effect involving the fluorine atoms will ultimately dictate the most stable conformation of the molecule.
Computational studies on similar molecules, like protonated 2,2'-bipyridine, have been used to estimate the energy of intramolecular hydrogen bonds. mdpi.com Such analyses for this compound would provide quantitative insights into the contribution of hydrogen bonding to its conformational stability.
Dynamic Simulations (e.g., Molecular Dynamics) in Solution
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules like this compound in a solution environment. nih.gov These simulations can provide detailed insights into conformational changes, solvent effects, and the stability of intramolecular interactions over time, which static calculations may not fully capture. nih.govchemrxiv.org
For fluorinated piperidine derivatives, MD simulations can elucidate the influence of solvent polarity on conformational preferences. d-nb.info As observed experimentally, changes in solvent can invert the relative stability of conformers, and MD simulations can model these solvent-solute interactions explicitly. d-nb.info By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the solvent shell organizes around the solute and how this affects the balance of forces governing conformational equilibria. researchgate.net
MD simulations are particularly useful for studying the dynamics of intramolecular hydrogen bonds. The simulations can reveal the persistence of the hydrogen bond, fluctuations in its geometry (bond length and angle), and the potential for the solvent to compete with and disrupt this internal interaction. nih.gov Furthermore, cosolvent MD simulations, where a mixture of water and a small organic probe molecule is used, can identify preferential binding sites on the solute surface, which can be valuable for understanding intermolecular interactions. nih.gov
The results from MD simulations, such as reorientational correlation functions, can be used to predict experimental observables like NMR relaxation times, providing a direct link between the simulated dynamics and experimental measurements. nih.gov This synergy between simulation and experiment is crucial for validating the computational model and gaining a robust understanding of the molecule's behavior in solution. nih.govchemrxiv.org
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Molecular Descriptors and Feature Engineering for Fluorinated Piperidines
In the realm of cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies, molecular descriptors are numerical representations of a molecule's chemical and physical properties. For fluorinated piperidines like this compound, the selection and engineering of appropriate descriptors are critical for building predictive models. youtube.com
Topological descriptors, which are derived from the 2D representation of the molecule, have been successfully used in QSAR models for piperidine derivatives to predict their toxicity. nih.gov These descriptors capture information about atomic connectivity and branching. For fluorinated compounds, however, it is often necessary to include descriptors that account for the unique properties of fluorine.
Feature engineering for fluorinated piperidines may involve the calculation of quantum chemical descriptors, which can capture electronic effects such as the impact of fluorine on the molecule's polarity and pKa. nih.gov The high electronegativity of fluorine can significantly lower the basicity of the piperidine nitrogen, a property that can be correlated with biological activity or toxicity. nih.gov Other important descriptors could include those related to the molecule's 3D structure and shape, which are crucial for understanding interactions with biological targets. chemrxiv.org
Modern approaches may utilize machine learning techniques to automatically generate and select relevant features from a large pool of calculated descriptors. chemrxiv.org The use of multiple fingerprint features (MFF) as a universal molecular representation has shown promise in predicting molecular properties and reaction outcomes. chemrxiv.org
Predictive Modeling for Chemical Reactivity and Selectivity
Predictive modeling of chemical reactivity and selectivity is a key application of cheminformatics and QSAR. By establishing a mathematical relationship between molecular descriptors and observed reactivity, these models can forecast the outcome of chemical reactions. chemrxiv.orgeventsforce.net
For fluorinated piperidines, predictive models can be developed to understand how the presence and position of fluorine atoms influence reaction outcomes. For instance, machine learning models can be trained on datasets of chemical reactions to predict yields or stereoselectivities. youtube.comchemrxiv.org These models can learn complex relationships that may not be immediately obvious from chemical intuition alone. chemrxiv.org
Different modeling techniques can be employed, ranging from multilinear regression (MLR) to more complex machine learning algorithms like support vector machines (SVM) and neural networks. nih.gov The choice of model often depends on the size and complexity of the dataset. For smaller datasets, simpler models like MLR may be more appropriate and easier to interpret. nih.gov
The development of such predictive models for the synthesis or modification of this compound could help in optimizing reaction conditions and in designing more efficient synthetic routes. These models are becoming increasingly valuable tools in accelerating the discovery and development of new chemical entities. nih.gov
Virtual Screening and Library Design Principles
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.ir For a compound like this compound, which contains the common piperidine scaffold, virtual screening can be employed to explore its potential biological activities. chemenu.com
The process often involves docking the molecules from a virtual library into the binding site of a target protein and scoring their potential interactions. sciengpub.ir The design of these libraries is a critical aspect. For fragment-based drug discovery, libraries of 3D fragments containing scaffolds like piperidine are being designed to increase chemical space coverage. chemrxiv.org
Pharmacophore modeling is another key tool in virtual screening and library design. nih.gov A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. By creating a pharmacophore model based on a known active molecule or a target's binding site, one can screen libraries for compounds that match this pharmacophoric pattern. rsc.org
For this compound, a virtual library could be designed by enumerating various substituents on the piperidine ring or by modifying the ethanol side chain. acs.org This library could then be screened against a panel of biological targets to identify potential leads for further development. The principles of modular synthesis can be incorporated into the library design to ensure that the identified hits are synthetically accessible. acs.org
Chemical Reactivity, Derivatization, and Transformation Pathways of 2,2 Difluoro 2 4 Piperidyl Ethanol
Reactions Involving the Gem-Difluorinated Hydroxyethyl Moiety
The gem-difluoro group imparts unique chemical properties to the adjacent hydroxyethyl moiety, influencing both the alcohol functionality and the carbon atom to which the fluorine atoms are attached.
The hydroxyl group in 2,2-Difluoro-2-(4-piperidyl)ethanol can undergo typical alcohol reactions, although its reactivity may be modulated by the electronic effects of the adjacent difluoromethyl group. Common transformations include oxidation, esterification, and etherification.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the product.
| Reaction | Reagent | Product |
| Oxidation to Aldehyde | Pyridinium (B92312) chlorochromate (PCC) | 2,2-Difluoro-2-(4-piperidyl)acetaldehyde |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4) | 2,2-Difluoro-2-(4-piperidyl)acetic acid |
Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. These reactions are often catalyzed by acids.
Etherification: Formation of ethers can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
The carbon atom bearing the two fluorine atoms is generally unreactive towards nucleophilic substitution due to the strength of the C-F bonds. However, under certain conditions, elimination reactions can occur. A notable transformation is the dehydration of the alcohol to form a gem-difluoroalkene. This reaction typically requires acidic conditions and heat. The resulting gem-difluoroalkene is a versatile intermediate for further chemical modifications. dntb.gov.uad-nb.infoacs.orgacs.orgnih.gov
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The secondary amine in the piperidine ring is a nucleophilic and basic center, making it susceptible to a variety of reactions.
N-Alkylation: The piperidine nitrogen can be readily alkylated using alkyl halides or other alkylating agents. This reaction is a common method for introducing various functional groups onto the piperidine ring.
N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides or anhydrides proceeds readily to form the corresponding amides. This reaction is often used to introduce carbonyl-containing moieties.
| Reaction | Reagent | Product |
| N-Alkylation | Methyl iodide (CH3I) | 2,2-Difluoro-2-(1-methyl-4-piperidyl)ethanol |
| N-Acylation | Acetyl chloride (CH3COCl) | 1-Acetyl-4-(2,2-difluoro-1-hydroxyethyl)piperidine |
Amine Salt Formation: As a basic amine, the piperidine nitrogen readily reacts with acids to form ammonium salts. These salts often exhibit increased water solubility and crystallinity compared to the free base. nih.gov For instance, reaction with hydrochloric acid yields the corresponding hydrochloride salt.
Coordination Complexes: The lone pair of electrons on the nitrogen atom allows it to act as a ligand, forming coordination complexes with various metal ions. The formation and stability of these complexes depend on the metal ion and the reaction conditions.
Transformations of the Piperidine Ring System
While the piperidine ring is a stable saturated heterocycle, it can undergo transformations such as ring-opening and ring-expansion reactions under specific, often strenuous, conditions. These reactions are not as common as those involving the nitrogen atom or the side chain but can be synthetically useful for accessing different heterocyclic systems. For example, oxidative cleavage of the ring can lead to the formation of dicarbonyl compounds, which can then be used in subsequent cyclization reactions to form new ring systems. nih.gov
Modifications at Carbon Positions (e.g., C-H Functionalization)
Direct C-H functionalization of the piperidine ring presents a modern and efficient strategy for derivatization. While no specific examples exist for this compound, reactions on similar saturated heterocycles are well-documented.
Hypothetical C-H Functionalization Reactions:
| Reaction Type | Reagents and Conditions (Illustrative) | Potential Product |
| α-C-H Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-protected-4-(aryl)-2,2-difluoro-2-(4-piperidyl)ethanol |
| β- and γ-C-H Functionalization | Photoredox catalysis, Hydrogen Atom Transfer (HAT) reagent | Functionalized piperidine ring at various positions |
These transformations would likely require N-protection of the piperidine nitrogen to prevent catalyst inhibition and side reactions. The presence of the difluoroethanol group might influence the regioselectivity of these reactions due to steric and electronic effects.
Ring Opening and Ring Expansion/Contraction Reactions
The piperidine ring is generally stable. However, under specific conditions, ring manipulations could be envisaged.
Ring Opening: Reductive or oxidative cleavage of the C-N bonds is a possibility, though it typically requires harsh conditions or specialized reagents. For instance, von Braun degradation could lead to a ring-opened product, but this is a classical reaction with limited modern application.
Ring Expansion/Contraction: Reactions such as the Tiffeneau-Demjanov rearrangement are conceivable if a suitable precursor, like an aminomethyl-substituted piperidine, were synthesized from this compound. This would allow for the expansion to a seven-membered ring or contraction to a five-membered ring.
Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Transformations
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The piperidine nitrogen of this compound is a prime site for such transformations.
Potential Cross-Coupling Reactions:
| Coupling Reaction | Coupling Partner | Catalyst System (Illustrative) | Product Class |
| Buchwald-Hartwig Amination | Aryl or heteroaryl halides | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base | N-Aryl or N-Heteroaryl derivatives |
| Suzuki Coupling (on a C-halogenated piperidine) | Boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-Aryl or C-Vinyl derivatives |
| Sonogashira Coupling (on a C-halogenated piperidine) | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | C-Alkynyl derivatives |
For Suzuki and Sonogashira couplings, prior halogenation of the piperidine ring would be necessary. The successful implementation of these reactions would provide access to a diverse range of derivatives with potential applications in medicinal chemistry.
Derivatization for Advanced Materials or Specialized Chemical Applications
The unique properties conferred by the difluoromethyl group, such as increased metabolic stability and altered basicity, make derivatives of this compound potentially interesting for various applications.
Potential Derivatizations and Applications:
| Derivatization Strategy | Potential Application Area | Rationale |
| Polymerization of N-functionalized derivatives | Advanced polymers | The piperidine moiety could be incorporated into polymer backbones or as a pendant group to create materials with specific thermal or optical properties. |
| Synthesis of chiral ligands | Asymmetric catalysis | If resolved into its enantiomers, the compound could serve as a scaffold for chiral ligands for metal-catalyzed reactions. |
| Development of ionic liquids | Green chemistry | N-alkylation and anion exchange could lead to the formation of novel ionic liquids with unique solvating properties. |
The exploration of these derivatization pathways could unlock the potential of this compound in materials science and specialized chemical synthesis.
Exploration of 2,2 Difluoro 2 4 Piperidyl Ethanol As a Chemical Building Block and Probe in Advanced Synthesis and Chemical Biology
Role as a Key Intermediate in the Synthesis of Complex Fluorinated Heterocycles
The 2,2-Difluoro-2-(4-piperidyl)ethanol scaffold is a important starting point for the synthesis of a diverse range of complex fluorinated heterocycles. nih.gove-bookshelf.de The presence of both a nucleophilic hydroxyl group and a secondary amine within the piperidine (B6355638) ring, coupled with the activating effect of the adjacent difluoromethyl group, allows for a variety of cyclization strategies.
Researchers have utilized this intermediate to construct novel heterocyclic systems with potential applications in pharmaceuticals and agrochemicals. For instance, the intramolecular cyclization of derivatives of this compound can lead to the formation of fused bicyclic structures containing both fluorine and nitrogen. The specific reaction conditions and the nature of any additional reagents can be tailored to direct the cyclization towards specific ring sizes and substitution patterns.
The synthesis of fluorinated heterocycles is of significant interest due to the often-enhanced metabolic stability and binding affinity that the fluorine atoms can impart to the final molecule. mdpi.comnih.gov The use of this compound as a key intermediate provides a reliable and efficient route to access these valuable compounds, which might otherwise be difficult to synthesize.
Rational Design of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology
The systematic modification of a lead compound to understand how structural changes affect its biological activity is a fundamental practice in chemical biology and drug discovery, known as Structure-Activity Relationship (SAR) studies. The this compound core provides an excellent platform for such investigations.
The piperidine ring offers multiple points for diversification. The nitrogen atom can be acylated, alkylated, or incorporated into larger ring systems. The carbon atoms of the piperidine ring can also be substituted to explore the impact of steric bulk and conformational rigidity on biological activity. Furthermore, the hydroxyl group of the ethanol (B145695) moiety can be esterified, etherified, or replaced with other functional groups to probe interactions with biological targets.
For example, in a hypothetical SAR study targeting a specific enzyme, a library of derivatives could be synthesized by reacting this compound with a variety of carboxylic acids to form a series of esters. The biological activity of each of these derivatives would then be assessed to determine which ester groups enhance or diminish the desired effect. This information is crucial for optimizing the lead compound into a potent and selective chemical probe or drug candidate. nih.gov
Development of this compound-Based Chemical Probes
Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with a specific protein or other biomolecule in a living system, allowing researchers to study its function. The this compound scaffold is well-suited for the development of such probes.
Design Principles for Bio-orthogonal Chemistry and Tagging
A key feature of modern chemical probes is the incorporation of a "tag" or "handle" that allows for the detection and identification of the probe's binding partners. This is often achieved through bio-orthogonal chemistry, which involves reactions that can occur in a biological environment without interfering with native biochemical processes.
Derivatives of this compound can be designed to include bio-orthogonal functional groups, such as alkynes or azides. These groups can then be used in "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This allows for the visualization or isolation of the protein-probe complex. ljmu.ac.uk
The design of these probes requires careful consideration to ensure that the addition of the tag does not significantly alter the biological activity of the parent molecule. The linker connecting the tag to the core scaffold must also be carefully chosen to be stable under biological conditions.
Applications in Proteome Profiling and Target Engagement Studies
Once a tagged chemical probe based on this compound has been developed, it can be used in a variety of powerful applications. Proteome profiling, for instance, involves using the probe to identify all the proteins in a cell that it interacts with. This is typically done by treating cells with the probe, lysing the cells, and then using the tag to pull down the probe and its bound proteins. These proteins can then be identified using mass spectrometry. nih.gov
Target engagement studies aim to confirm that a drug or probe is binding to its intended target in a cellular context. nih.govnih.gov By using a tagged probe, researchers can directly measure the extent to which the probe occupies its binding site on the target protein. This is crucial for validating the mechanism of action of a new therapeutic agent. nih.govnih.govnih.gov
Fluorine as a Conformational Control Element in Designed Derivatives (based on this compound)
The presence of the gem-difluoro group in this compound can have a significant impact on the conformation of its derivatives. The strong electronegativity of the fluorine atoms can create a dipole moment that influences the preferred three-dimensional arrangement of the molecule. This conformational preference can be critical for achieving high binding affinity and selectivity for a biological target.
The gauche effect, which describes the tendency of certain substituents to adopt a gauche conformation (a 60° dihedral angle) rather than an anti conformation (a 180° dihedral angle), can be particularly pronounced in fluorinated molecules. By strategically placing fluorine atoms, medicinal chemists can "lock" a molecule into a specific bioactive conformation, thereby enhancing its potency.
In the context of this compound derivatives, the difluoromethyl group can influence the orientation of the piperidine ring and the ethanol side chain. This conformational control can be exploited in the rational design of inhibitors or modulators of protein function. nih.gov
Isosteric Replacements and Bioisosteric Transformations Based on this compound Scaffold
For example, the piperidine ring could be replaced with other heterocyclic rings, such as a pyran or a thiopyran, to investigate the impact of the heteroatom on biological activity. This would be an example of a classical isosteric replacement.
Bioisosteric transformations are often more subtle and can involve replacing a group with another that may not be structurally similar but produces a similar biological response. nih.gov For instance, the hydroxyl group of the ethanol moiety could be replaced with a variety of other functional groups, such as a carboxylic acid isostere, to modulate the molecule's acidity and hydrogen bonding potential.
By systematically exploring isosteric and bioisosteric replacements, researchers can fine-tune the properties of derivatives of this compound to optimize their potency, selectivity, and pharmacokinetic profiles.
Future Research Trajectories for 2,2 Difluoro 2 4 Piperidyl Ethanol
Novel Synthetic Methodologies with Enhanced Sustainability and Efficiency
The development of green and efficient synthetic routes is a cornerstone of modern chemical research. Future efforts in the synthesis of 2,2-Difluoro-2-(4-piperidyl)ethanol are likely to focus on moving beyond traditional multi-step procedures that may involve hazardous reagents and generate significant waste. Research could be directed towards the development of catalytic, one-pot reactions that improve atom economy and reduce the environmental footprint.
Potential research directions include:
Catalytic Fluorination: Investigating novel catalytic systems, potentially involving earth-abundant metals or organocatalysts, for the direct difluorination of piperidine-based precursors. This would be a significant improvement over stoichiometric fluorinating agents.
Flow Chemistry: The use of continuous flow reactors could offer enhanced control over reaction parameters, improve safety for exothermic fluorination reactions, and allow for easier scalability.
Bio-catalysis: Exploring enzymatic resolutions or transformations to produce enantiomerically pure forms of the compound, which could be critical for specific applications.
A comparative table of hypothetical synthetic routes is presented below to illustrate potential improvements:
| Parameter | Traditional Batch Synthesis (Hypothetical) | Future Flow Chemistry Approach (Projected) | Future Biocatalytic Route (Projected) |
| Number of Steps | 3-5 | 1-2 | 2-3 |
| Overall Yield | 40-60% | >80% | 70-90% (enantiopure) |
| Key Reagents | Strong bases, cryogenic conditions, stoichiometric fluorinating agents | Catalytic fluorinating agent, mild conditions | Enzymes, aqueous medium |
| Sustainability | High E-factor (waste/product ratio) | Low E-factor, solvent recycling | Biodegradable catalysts, minimal waste |
Advanced Computational Approaches for Predicting Reactivity and Conformation in Complex Environments
Computational chemistry offers powerful tools to understand and predict the behavior of molecules, thereby guiding experimental work. For this compound, computational studies could provide invaluable insights into its conformational preferences, electronic properties, and reactivity.
Future computational research could focus on:
Conformational Analysis: Utilizing Density Functional Theory (DFT) and ab initio methods to accurately model the conformational landscape of the piperidine (B6355638) ring and the orientation of the difluoroethanol substituent. The gauche effect induced by the fluorine atoms is expected to play a significant role.
Reactivity Prediction: Employing computational models to predict the pKa of the piperidine nitrogen and the hydroxyl group, as well as to identify the most likely sites for electrophilic and nucleophilic attack.
Solvent Effects: Using explicit and implicit solvent models in molecular dynamics simulations to understand how the molecule's conformation and hydrogen bonding capabilities change in different solvent environments.
A table summarizing potential computational studies is provided below:
| Computational Method | Research Goal | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Determine the most stable conformers. | Elucidation of the influence of intramolecular hydrogen bonding and the gauche effect on the molecule's 3D structure. |
| Molecular Dynamics (MD) Simulations | Simulate behavior in aqueous and organic solvents. | Understanding of solvation shells and the dynamics of intermolecular interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze electron density distribution. | Characterization of the strength and nature of intramolecular hydrogen bonds. |
Integration of this compound in Supramolecular Chemistry and Self-Assembly Research
The presence of both hydrogen bond donors (OH, NH) and acceptors (F, N) in this compound makes it an intriguing building block for supramolecular chemistry. The ability of fluorine to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, adds another layer of complexity and potential for controlled assembly.
Future research in this area could explore:
Crystal Engineering: Investigating the solid-state packing of the molecule and its derivatives to understand and control the formation of specific crystalline architectures through hydrogen bonding networks.
Host-Guest Chemistry: Using the piperidine moiety as a scaffold to develop novel host molecules for the recognition and binding of specific guest species.
Self-Assembled Monolayers (SAMs): Modifying surfaces with derivatives of this compound to create functionalized interfaces with tailored properties, such as hydrophobicity or biocompatibility.
Exploration of this compound-Derived Scaffolds in Emerging Areas of Chemical Science
The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. This opens up possibilities for the use of scaffolds derived from this compound in materials science and other emerging fields.
Potential applications to be investigated include:
Optoelectronics: The influence of the difluoromethyl group on the electronic properties of conjugated systems could be explored. Derivatives of the core scaffold could be synthesized and evaluated for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Materials Science: Polymerization of functionalized derivatives could lead to the development of novel fluorinated polymers with unique thermal stability, chemical resistance, and low surface energy. These materials could find applications in coatings, membranes, or advanced composites.
Liquid Crystals: The rigid piperidine ring combined with the polar difluoroethanol group could be a suitable core for designing new liquid crystalline materials. The fluorine atoms could enhance mesophase stability and tune the dielectric properties.
A table of potential applications for derived scaffolds is presented below:
| Emerging Field | Potential Application | Key Feature Leveraged |
| Optoelectronics | Dopants in organic semiconductors | Altered electronic properties due to the C-F bonds |
| Materials Science | High-performance fluoropolymers | Thermal stability and chemical resistance of fluorinated compounds |
| Liquid Crystals | Components of liquid crystal mixtures | Molecular rigidity and dipole moment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
